2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid
Description
2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid (CAS: 205672-21-5) is a pyrimidine-based boronic acid derivative with a molecular formula of C₁₃H₁₆BN₃O₃ and a molecular weight of 273.1 . The compound features a benzyloxy group at position 2, a dimethylamino group at position 4, and a boronic acid moiety at position 5 of the pyrimidine ring. It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceutical intermediates and heteroaryl compounds due to its stability and reactivity .
Properties
IUPAC Name |
[4-(dimethylamino)-2-phenylmethoxypyrimidin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O3/c1-17(2)12-11(14(18)19)8-15-13(16-12)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHMSMDVXYJZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1N(C)C)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as benzyl alcohol and dimethylamine, under controlled conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Final Product Isolation: The final product is isolated and purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-(benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid is its ability to selectively inhibit Bruton's tyrosine kinase (Btk). Btk is a critical enzyme involved in B-cell receptor signaling, which plays a significant role in autoimmune diseases and certain cancers. The inhibition of Btk activity can lead to therapeutic benefits in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and various lymphomas .
Table 1: Potential Therapeutic Applications
| Disease Category | Specific Conditions |
|---|---|
| Autoimmune Disorders | Rheumatoid arthritis, systemic lupus erythematosus |
| Allergic Diseases | Asthma, chronic obstructive pulmonary disease (COPD) |
| Cancer | B-cell malignancies, lymphomas |
Synthesis and Stability
The synthesis of this compound involves several chemical reactions that yield the desired product with high purity. Notably, the compound can undergo debenzylation and boronation reactions to form stable derivatives. However, it has been observed that certain derivatives may undergo rapid deboronation under specific conditions, indicating the need for careful handling during synthesis .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various research contexts:
- Inhibition Studies : Research has demonstrated that this compound exhibits selective inhibition of Btk, which was shown to reduce inflammatory responses in preclinical models .
- Pharmacological Profiles : The compound has been evaluated for its pharmacokinetic properties, revealing favorable absorption and distribution characteristics that make it a suitable candidate for further development as a therapeutic agent .
Broader Implications in Drug Discovery
The unique structural features of boronic acids, including this compound, have positioned them as valuable scaffolds in medicinal chemistry. They are utilized not only for their enzyme inhibition capabilities but also for their potential to interact with biological targets across a range of therapeutic areas including anti-infectives and anticancer agents .
Table 2: Summary of Research Applications
| Application Area | Description |
|---|---|
| Autoimmunity | Targeting Btk for treatment of autoimmune diseases |
| Oncology | Potential use in treating B-cell malignancies |
| Infectious Diseases | Exploration as an antimicrobial agent |
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid involves its ability to interact with various molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound can modulate biological pathways by inhibiting specific enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Boronic Acid Derivatives
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with structurally related pyrimidine boronic acids:
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid | C₁₃H₁₆BN₃O₃ | 273.1 | 205672-21-5 | 2-Benzyloxy, 4-dimethylamino, 5-boronic acid |
| 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine | C₁₆H₁₈BrN₃O | 348.25 | 885952-22-7 | 4-Benzyloxy, 5-bromo, 2-piperidinyl |
| 2-Methoxy-5-pyrimidylboronic acid | C₅H₇BN₂O₃ | ~156.94 | Not available | 2-Methoxy, 5-boronic acid |
| 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid | C₁₈H₁₇BN₂O₄ | ~336.16 | 4548-53-2 | 2,4-Di-benzyloxy, 5-boronic acid |
| 4-(Benzyloxy)-2,6-dimethylphenylboronic acid | C₁₅H₁₇BO₂ | ~256.11 | 865139-18-0 | Benzyloxy, 2,6-dimethyl (phenyl backbone) |
Key Observations :
- Steric Effects : The benzyloxy group introduces steric hindrance, which may slow reaction kinetics but prevent undesired side reactions .
- Bis-Substituted Derivatives : Compounds like 2,4-bis(benzyloxy)pyrimidine-5-boronic acid (CAS: 4548-53-2) exhibit higher electron richness, which could alter regioselectivity in cross-coupling reactions .
Reactivity in Suzuki-Miyaura Coupling
Suzuki reactions rely on the boronic acid’s ability to transmetalate with palladium catalysts. The target compound’s performance is benchmarked below:
Research Findings :
- The dimethylamino group in the target compound reduces protodeboronation risk compared to methoxy-substituted analogs .
- In a study comparing benzyloxy and methoxy groups, benzyloxy derivatives showed higher thermal stability in DMF and dioxane .
- The neopentyl glycol ester derivative of the target compound (CAS: 2121513-96-8) improves solubility in non-polar solvents, broadening its utility in multi-step syntheses .
Biological Activity
2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid, also known as 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring with a benzyloxy and dimethylamino group, positions it as a versatile candidate for various biological applications, particularly in enzyme inhibition and drug development.
- Molecular Formula : C13H16BN3O3
- Molecular Weight : 273.1 g/mol
- Structure : The compound features a pyrimidine core substituted with a benzyloxy group and a dimethylamino group, enhancing its lipophilicity and biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in disease pathways, which is crucial for therapeutic interventions.
- Mechanism of Action : The dimethylamino group increases the compound's ability to penetrate biological membranes and interact with target proteins. This property is essential for its role as an enzyme inhibitor.
- Selectivity and Binding Affinity : Ongoing investigations into its binding affinity towards various receptors reveal promising results, suggesting that the compound may selectively inhibit certain enzymes over others, which is beneficial for minimizing side effects in therapeutic applications.
Case Studies and Research Findings
- In Vitro Studies : Initial studies have demonstrated that derivatives of this compound exhibit moderate cytotoxic activity against various cancer cell lines, indicating potential applications in oncology.
-
Comparative Analysis with Similar Compounds : A comparative study of structurally similar compounds highlights the unique properties of this compound. For instance:
Compound Name Structural Characteristics Biological Activity 4-Methoxy-2-dimethylamino-pyrimidine-5-boronic acid Methoxy instead of benzyloxy Varies in solubility and reactivity 4-Hydroxy-2-dimethylamino-pyrimidine-5-boronic acid Hydroxyl instead of benzyloxy Potentially different biological activity 4-(Trifluoromethyl)-2-dimethylamino-pyrimidine-5-boronic acid Trifluoromethyl substituent Enhanced electronic properties affecting reactivity - Pharmacological Applications : The compound has been explored for its potential use in treating neurodegenerative diseases, particularly due to its ability to inhibit monoamine oxidase (MAO) enzymes selectively . This property suggests that it may possess neuroprotective effects alongside its enzyme inhibitory capabilities.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in live models.
- Structural Modifications : To enhance selectivity and potency against specific targets.
- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its biological effects.
Q & A
Q. Q1. How is 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid synthesized, and what key steps ensure high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Pyrimidine Formation : Start with a pyrimidine scaffold, introducing the dimethylamino group at position 4 via nucleophilic substitution. For example, 2-aminopyrimidine derivatives can be alkylated using dimethylamine under basic conditions .
Benzyloxy Group Installation : Protect the hydroxyl group at position 2 using benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the benzyl ether .
Boronic Acid Functionalization : Introduce the boronic acid moiety at position 5 via Miyaura borylation. This involves reacting a halogenated precursor (e.g., 5-bromo derivative) with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Q. Critical Steps for Purity :
Q. Table 1: Representative Reaction Conditions
Q. Q2. What spectroscopic methods are most effective for characterizing this compound, and what specific spectral features should researchers look for?
Methodological Answer: Key techniques include:
Q. Validation Tips :
- Compare with analogs like 4-benzyloxy-2-methylphenylboronic acid (ChemSpider ID: 2053668) to verify substituent effects .
- Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid exchange broadening in NMR .
Advanced Research Questions
Q. Q3. How does the presence of the benzyloxy and dimethylamino groups influence the compound's reactivity in Suzuki-Miyaura couplings compared to other pyrimidine boronic acids?
Methodological Answer: The substituents modulate reactivity via:
- Electron-Donating Effects : The dimethylamino group increases electron density at the pyrimidine ring, accelerating transmetallation but potentially reducing oxidative addition efficiency with electron-rich aryl halides .
- Steric Hindrance : The bulky benzyloxy group at position 2 may slow coupling with sterically hindered partners (e.g., ortho-substituted aryl halides).
Q. Experimental Design :
Q. Table 2: Reactivity Comparison
| Boronic Acid Derivative | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| This compound | 4-Bromoanisole | 82 | |
| 5-Pyrimidineboronic acid | 4-Bromoanisole | 68 |
Q. Q4. What strategies can be employed to resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions under varying conditions?
Methodological Answer: Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than ethereal solvents (e.g., dioxane).
- Catalyst Selection : PdCl₂(dppf) vs. Pd(OAc)₂ can alter rate-determining steps.
Q. Resolution Strategies :
Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) and analyze via multivariate regression .
Mechanistic Probes : Use Hammett plots to correlate substituent effects with reaction rates .
In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation .
Case Study :
In a study with conflicting yields (60–90%), DoE revealed that optimal conditions require 2 mol% Pd catalyst and 60°C in THF/H₂O (3:1), resolving discrepancies caused by incomplete substrate dissolution in prior trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
